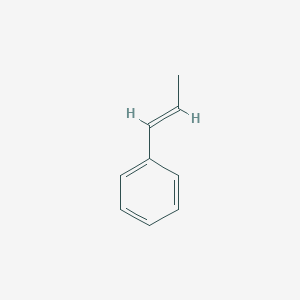

trans-beta-Methylstyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in acetone, benzene, ether, ethanolsolubility in water, g/100ml at 25 °c: 0.014 (very poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73958. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Styrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(E)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-8H,1H3/b6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROGIFZRVHSFLM-QHHAFSJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060919, DTXSID101026543 | |

| Record name | Propenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-beta-Methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear faintly yellow liquid; Stabilized with 0.01% butylated hydroxytoluene; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID. | |

| Record name | beta-Methyl styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-beta-METHYLSTYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

175.5 °C, 175 °C | |

| Record name | BETA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-beta-METHYLSTYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

52 °C | |

| Record name | trans-beta-METHYLSTYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in acetone, benzene, ether, ethanol, Solubility in water, g/100ml at 25 °C: 0.014 (very poor) | |

| Record name | BETA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-beta-METHYLSTYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9019 @ 25 °C, Relative density (water = 1): 0.911 | |

| Record name | BETA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-beta-METHYLSTYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.1 | |

| Record name | trans-beta-METHYLSTYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.97 [mmHg], Vapor pressure, kPa at 25 °C: 0.15 | |

| Record name | beta-Methyl styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-beta-METHYLSTYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

873-66-5, 637-50-3 | |

| Record name | trans-β-Methylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methyl styrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Methylstyrene, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1-Phenyl-1-propene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propenylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-beta-Methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-β-methylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-methylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-METHYLSTYRENE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5S9N1785O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-beta-METHYLSTYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-27.3 °C, -29 °C | |

| Record name | BETA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-beta-METHYLSTYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to trans-beta-Methylstyrene: Core Properties and Applications

Abstract: This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, reactivity, and analytical characterization of trans-beta-methylstyrene, also known as (E)-1-phenylprop-1-ene. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights into its handling, safety, and applications as a versatile chemical intermediate.

Introduction: Structural Context and Significance

This compound is an aromatic hydrocarbon characterized by a benzene ring attached to a propenyl group, with the methyl group and phenyl ring in a trans or (E) configuration across the double bond. This stereochemistry imparts greater thermodynamic stability compared to its cis isomer, making it a common and valuable building block in organic synthesis.[1] Its utility spans from polymer science to the synthesis of fine chemicals and pharmaceutical intermediates.[1][2] Understanding its core properties is paramount for its effective and safe utilization in a laboratory or industrial setting.

Physicochemical and Spectroscopic Profile

Accurate identification and characterization are the foundation of all chemical research. This compound is a colorless to faintly yellow liquid with a distinct aromatic odor.[1][3] Its fundamental properties are summarized below.

Core Physicochemical Data

The following table consolidates the key physical and chemical properties of this compound, compiled from authoritative databases.

| Property | Value | Source(s) |

| IUPAC Name | [(E)-prop-1-enyl]benzene | [4] |

| CAS Number | 873-66-5 | [4] |

| Molecular Formula | C₉H₁₀ | [4] |

| Molecular Weight | 118.18 g/mol | [4] |

| Appearance | Colorless to yellow liquid | [3] |

| Melting Point | -29 °C | [4] |

| Boiling Point | 175 °C | [4] |

| Density | 0.911 g/mL at 25 °C | |

| Flash Point | 52 °C (closed cup) | [4] |

| Solubility in Water | 0.014 g/100 mL at 25 °C (very poor) | [3] |

| logP (Octanol/Water) | 3.31 - 3.35 | [4] |

| Refractive Index (n20/D) | 1.550 |

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum is highly characteristic. The aromatic protons typically appear as a multiplet in the δ 7.2-7.4 ppm region. The vinylic proton adjacent to the phenyl group (benzylic) appears as a doublet of quartets around δ 6.4 ppm. The other vinylic proton, coupled to the methyl group, appears further upfield around δ 6.2 ppm. The methyl group protons give rise to a doublet at approximately δ 1.9 ppm. The large coupling constant (J ≈ 16 Hz) between the two vinylic protons is definitive proof of the trans configuration.

-

¹³C NMR: The carbon spectrum shows distinct signals for the aromatic carbons (typically between δ 125-138 ppm), the two sp² hybridized vinylic carbons (around δ 125 and 131 ppm), and the sp³ hybridized methyl carbon, which appears upfield around δ 18 ppm.[5]

The IR spectrum provides key functional group information.[4]

-

~3025 cm⁻¹: C-H stretching of the aromatic ring and vinyl group.

-

~2915 cm⁻¹: C-H stretching of the methyl group.

-

~1600, ~1495 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~965 cm⁻¹: A strong absorption band characteristic of the C-H out-of-plane bending for a trans-disubstituted alkene, which is a crucial diagnostic peak.

-

~740 and ~690 cm⁻¹: Strong bands indicating monosubstitution on the benzene ring.

Under electron ionization (EI), the mass spectrum shows a prominent molecular ion (M⁺) peak at m/z = 118. A significant fragment is typically observed at m/z = 117, corresponding to the loss of a hydrogen atom to form a stable tropylium-like cation.[4]

Synthesis and Purification Workflow

This compound is commonly synthesized via the acid-catalyzed dehydration of 1-phenyl-1-propanol. This pathway favors the formation of the more stable trans isomer due to steric considerations in the transition state of the E1 elimination mechanism.[6][7]

Detailed Protocol: Dehydration of 1-Phenyl-1-propanol

This protocol is a representative procedure for laboratory-scale synthesis.

Causality and Experimental Choices:

-

Catalyst: A strong acid like sulfuric acid or an acid salt like potassium bisulfate (KHSO₄) is used to protonate the alcohol's hydroxyl group, converting it into a good leaving group (water).[6][7] This is the critical first step for the E1 elimination mechanism.

-

Heat: The reaction requires heat to overcome the activation energy for both the loss of water to form the carbocation intermediate and the subsequent elimination of a proton to form the alkene.

-

Distillation: The product is often distilled directly from the reaction mixture as it forms. This leverages Le Châtelier's principle, driving the equilibrium towards the products and preventing side reactions.

-

Washing: A wash with a weak base (e.g., sodium bicarbonate solution) is crucial to neutralize and remove any remaining acid catalyst, which could otherwise promote polymerization of the product upon storage.

-

Vacuum Distillation: Final purification by fractional vacuum distillation is effective for separating the trans isomer from the minor cis isomer and any higher-boiling impurities, while the reduced pressure prevents thermal degradation or polymerization.

Step-by-Step Methodology:

-

Setup: Assemble a simple distillation apparatus with a heating mantle. To a round-bottom flask, add 1-phenyl-1-propanol and a catalytic amount of powdered potassium bisulfate (approx. 5-10% by weight).

-

Reaction: Heat the flask gently. The alcohol will dehydrate, and the resulting alkene product and water will co-distill. Continue heating until no more product distills over (bath temperatures may reach ~210 °C).[6]

-

Workup: Transfer the collected distillate to a separatory funnel. Wash sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and purify the liquid by fractional distillation under reduced pressure to isolate the pure this compound.

Core Chemical Reactivity

The reactivity of this compound is dominated by its electron-rich carbon-carbon double bond.

Epoxidation

The double bond can be readily epoxidized to form this compound oxide, a valuable chiral intermediate. Asymmetric epoxidation, using chiral catalysts, can yield enantiomerically enriched epoxides.[3]

Protocol Highlight: Asymmetric Epoxidation using a Fructose-Derived Catalyst A well-documented procedure from Organic Syntheses provides a robust method for preparing (R,R)-trans-β-methylstyrene oxide with high enantiomeric excess.[3]

-

Rationale: This method employs a chiral ketone derived from D-fructose as the catalyst. The catalyst generates a chiral dioxirane in situ using Oxone (potassium peroxymonosulfate) as the primary oxidant. The chiral environment of the dioxirane directs the oxygen atom transfer to one face of the alkene, leading to an enantiomerically enriched product. The reaction is run in a buffered, biphasic solvent system to maintain optimal pH and facilitate product extraction.[3]

-

Methodology Outline:

-

Combine this compound, the chiral ketone catalyst, a phase-transfer catalyst (tetrabutylammonium hydrogen sulfate), and a buffer solution in a dimethoxymethane/acetonitrile solvent mixture at 0 °C.

-

Slowly and simultaneously add aqueous solutions of Oxone and potassium hydroxide over several hours to maintain a constant pH.

-

After the reaction is complete, extract the product with pentane.

-

Purify the resulting epoxide by silica gel chromatography.[3]

-

Ozonolysis

Ozonolysis provides a method for oxidative cleavage of the double bond. Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) cleaves the double bond to yield two carbonyl compounds: benzaldehyde and acetaldehyde.[8] This reaction is a powerful synthetic tool for deconstructing carbon skeletons and is highly reliable.

Polymerization

Like styrene, this compound can undergo polymerization, typically under heat or in the presence of a catalyst, to form poly(beta-methylstyrene).[1] The trans configuration and the presence of the methyl group influence the polymerization kinetics and the properties of the resulting polymer.

Applications in Research and Drug Development

This compound and related propenylbenzene structures serve as important starting materials and scaffolds in medicinal chemistry and materials science.

-

Pharmaceutical Intermediates: Propenylbenzene derivatives are found in many essential oils and exhibit a range of biological activities, including antimicrobial and antioxidant properties.[1][2] They are used as intermediates in the synthesis of more complex, biologically active molecules.[2] For instance, the metabolic profile of the calcium channel blocker Pranidipine includes beta-methylstyrene, indicating that this structural motif is recognized and processed by human metabolic pathways.[4]

-

Synthesis of Heterocycles: The reactivity of the double bond is exploited in cycloaddition reactions. For example, it has been used in the oxa-Povarov reaction to prepare chroman derivatives, which are heterocyclic structures found in many bioactive compounds.

-

Polymer Science: It serves as a monomer for producing specialty polymers and copolymers. The resulting materials can be used in coatings, adhesives, and plastics, where specific thermal or mechanical properties are desired.[1]

Safety, Handling, and Storage

As a flammable and potentially irritating organic compound, this compound requires careful handling.

-

GHS Hazards: It is classified as a flammable liquid (H226). It may be fatal if swallowed and enters airways (H304, Aspiration hazard) and causes skin irritation (H315).[4]

-

Storage: Store in a cool, well-ventilated, fireproof area, separated from strong oxidants.[3] Commercial preparations are often stabilized with a small amount of an inhibitor like 3,5-di-tert-butylcatechol to prevent polymerization.

-

Disposal: Spilled liquid should be absorbed with an inert material and collected in sealed containers for disposal according to local regulations. It should not be allowed to enter the environment.[3][4]

Conclusion

This compound is a foundational chemical building block whose utility is rooted in the predictable reactivity of its trans-alkene functionality. Its well-defined physicochemical and spectroscopic properties allow for straightforward identification and quality control. For researchers in organic synthesis and drug development, a thorough understanding of its synthesis, key reactions like epoxidation and ozonolysis, and proper handling procedures is essential for leveraging its potential as a versatile intermediate for creating more complex and valuable molecules.

References

-

Hernik, A., et al. (2023). Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives. Frontiers in Microbiology, 14. [Link]

-

International Labour Organization & World Health Organization (2021). International Chemical Safety Cards (ICSC): this compound. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 252325, this compound. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10219457, this compound oxide. [Link]

-

SpectraBase (2024). trans-β-Methylstyrene 1H NMR. [Link]

-

Chegg (2024). 1H NMR spectra of trans-β-methylstyrene and trans-anethole. [Link]

-

Supporting Information, Angewandte Chemie International Edition (2018). [Link]

-

SpectraBase (2024). trans-β-Methylstyrene 13C NMR. [Link]

-

Master Organic Chemistry (2013). Alkene Reactions: Ozonolysis. [Link]

-

Human Metabolome Database (2024). 13C NMR Spectrum (HMDB0000696). [Link]

-

ResearchGate (2023). Chemical structures of some typical propenylbenzene. [Link]

-

Sciencemadness.org (2005). Trans, cis, or both, Beta-Methylstyrene?. [Link]

-

Organic Syntheses (2002). CATALYTIC ENANTIOSELECTIVE ADDITION OF DIALKYLZINCS TO ALDEHYDES USING (2S)-(-)-3-EXO-(DIMETHYLAMINO)ISOBORNEOL [(2S)-DAIB]: (S)-1-PHENYL-1-PROPANOL. [Link]

-

Chegg (2021). Dehydration of 1-phenyl-1-propanol with sulfuric acid. [Link]

- Google Patents (2016).

-

Sciencemadness.org Library (1966). Dehydration of 3-Phenylpropanol. [Link]

-

NIST (2024). trans-β-Methylstyrene Reaction Thermochemistry Data. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives [frontiersin.org]

- 3. Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H10 | CID 252325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Sciencemadness Discussion Board - Trans, cis, or both, Beta-Methylstyrene? - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. chegg.com [chegg.com]

- 8. Metabolism of naturally occurring propenylbenzene derivatives. III. Allylbenzene, propenyl benzene, and related metabolic products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to trans-beta-Methylstyrene: Structure, Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-beta-Methylstyrene, a substituted aromatic hydrocarbon, serves as a versatile platform in organic synthesis and polymer chemistry. Its unique structural features, particularly the presence of a reactive double bond in conjugation with a phenyl group, dictate its chemical behavior and render it a valuable precursor for a diverse array of chemical transformations. This guide provides a comprehensive overview of this compound, encompassing its fundamental properties, synthetic methodologies, characteristic reactivity, and applications, with a particular focus on its relevance to the scientific research and drug development sectors.

Part 1: Core Chemical and Physical Properties

Chemical Structure and IUPAC Nomenclature

This compound is characterized by a propenyl group attached to a benzene ring, with the methyl group and the phenyl group positioned on opposite sides of the carbon-carbon double bond. This trans or (E) configuration is the more thermodynamically stable isomer compared to its cis or (Z) counterpart due to reduced steric hindrance.

-

IUPAC Name: [(E)-prop-1-enyl]benzene[1]

-

Molecular Formula: C₉H₁₀[1]

-

Molecular Weight: 118.18 g/mol [1]

-

CAS Number: 873-66-5[1]

-

Synonyms: (E)-1-Phenylpropene, trans-1-Phenyl-1-propene, trans-Propenylbenzene[1]

Chemical Structure of this compound:

Caption: 2D representation of the chemical structure of this compound.

Physicochemical Properties

A clear, colorless to pale yellow liquid, this compound exhibits properties characteristic of aromatic hydrocarbons.[1][2] A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless to yellow liquid | [1][2] |

| Boiling Point | 175 °C | [1][2] |

| Melting Point | -29 °C | [1] |

| Density | 0.911 g/mL at 25 °C | [1] |

| Flash Point | 52 °C | [1] |

| Solubility in Water | 0.014 g/100 mL at 25 °C (very poor) | [2] |

| logP (Octanol/Water Partition Coefficient) | 3.31 | [1] |

Part 2: Synthesis and Purification

The synthesis of this compound can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired stereoselectivity, scale, and available starting materials.

Wittig Reaction: A Stereoselective Approach

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[3][4] The reaction of benzaldehyde with a phosphorus ylide generated from ethyltriphenylphosphonium bromide provides a reliable route to a mixture of cis and this compound, with the trans isomer often being the major product, especially with stabilized ylides.[4][5]

Experimental Protocol: Synthesis of this compound via Wittig Reaction

-

Ylide Generation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Base Addition: Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to the suspension with vigorous stirring. The formation of the deep red or orange colored ylide indicates a successful reaction.

-

Aldehyde Addition: Once the ylide formation is complete, add a solution of benzaldehyde in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to isolate the this compound.

Caption: Simplified workflow for the synthesis of this compound via the Wittig reaction.

Dehydration of 1-Phenyl-1-propanol

Another common synthetic route involves the acid-catalyzed dehydration of 1-phenyl-1-propanol. This elimination reaction typically yields a mixture of cis- and this compound, with the trans isomer being the predominant product due to its greater thermodynamic stability.[6] Common dehydrating agents include potassium bisulfate (KHSO₄), anhydrous copper(II) sulfate (CuSO₄), or strong acids like sulfuric acid.[6]

Part 3: Spectroscopic Characterization

Unequivocal identification of this compound is achieved through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the vinylic protons, and the methyl protons. The coupling constant (J-value) between the two vinylic protons is typically in the range of 15-18 Hz, which is characteristic of a trans configuration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals for the nine carbon atoms, with the aromatic carbons appearing in the downfield region (typically 120-140 ppm) and the aliphatic carbons at higher field.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for C-H stretching of the aromatic ring and the vinyl group, C=C stretching of the aromatic ring and the double bond (around 1600-1650 cm⁻¹), and a strong out-of-plane bending vibration for the trans-disubstituted double bond around 965 cm⁻¹.[1]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 118, corresponding to the molecular weight of the compound.[1]

Part 4: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the chemistry of its carbon-carbon double bond, which is activated by the adjacent phenyl group.

Electrophilic Addition Reactions

The double bond of this compound readily undergoes electrophilic addition reactions. The mechanism involves the initial attack of an electrophile on the π-electron system of the double bond to form a carbocation intermediate. The stability of this carbocation is enhanced by resonance with the adjacent phenyl group, which directs the regioselectivity of the addition.

Mechanism of Electrophilic Addition of HBr:

Caption: General mechanism of electrophilic addition of HBr to this compound.

When treated with bromine, trans-1-phenylpropene can undergo both anti and syn addition, with the loss of stereospecificity attributed to the formation of a stabilized benzylic carbocation intermediate.[7][8]

Polymerization

This compound can undergo polymerization, although it is generally less reactive than styrene. The polymerization can be initiated by heat or catalysts.[5] The thermal polymerization of this compound proceeds through a dimerization pathway involving the ethylene double bond.[5][9]

Oxidation Reactions

The double bond is susceptible to oxidation. Ozonolysis of this compound yields benzaldehyde and acetaldehyde.[5] Epoxidation with peroxy acids or other oxidizing agents produces this compound oxide, a valuable synthetic intermediate.[5][10]

Part 5: Applications in Research and Drug Development

Monomer in Polymer Science

This compound serves as a monomer in the production of specialty polymers and copolymers. Its incorporation can enhance the thermal stability and mechanical properties of the resulting materials.[5]

Intermediate in Organic Synthesis

As a versatile building block, this compound is employed in the synthesis of a variety of organic compounds. Its derivatives are used in the preparation of pharmaceuticals and agrochemicals.[5] For instance, it has been used in the synthesis of chromans via an oxa-Povarov reaction.[10]

Relevance in Drug Metabolism

Understanding the metabolism of xenobiotics is crucial in drug development. beta-Methylstyrene is a known human metabolite of the calcium channel blocker Pranidipine.[1] The primary metabolic pathway involves the oxidation of the double bond to form 2-methyl-3-phenyloxirane (beta-methylstyrene oxide) and subsequent enzymatic transformations.[1] Studies on the biotransformation of styrene derivatives, including beta-methylstyrene, by bacteria such as Pseudomonas have shown degradation via oxidation of the side chain.[11]

Part 6: Safety and Handling

This compound is a flammable liquid and vapor.[2] It is irritating to the skin, eyes, and respiratory tract.[2] It is also toxic to aquatic life.[2]

Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated place, away from oxidizing agents.

-

Commercial preparations may contain inhibitors like 3,5-di-tert-butylcatechol to prevent polymerization.[10]

Conclusion

This compound is a compound of significant interest to researchers in both academic and industrial settings. Its well-defined structure, accessible synthetic routes, and diverse reactivity make it a valuable tool in organic synthesis and polymer science. For professionals in drug development, an understanding of its metabolic fate and its potential as a synthetic precursor is essential. Adherence to proper safety protocols is paramount when handling this chemical. This guide has provided a detailed technical overview to support and inform the work of scientists and researchers engaged with this versatile molecule.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction pathway for the epoxidation of the cis-β-methylstyrene substrate by the catalyst 1 (Gibbs energies in kcal mol −1 ). Retrieved from [Link]

-

Sciencemadness.org. (2005, March 28). Trans, cis, or both, Beta-Methylstyrene? Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 0736 - this compound. Retrieved from [Link]

-

ACS Publications. (2026, January 6). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. JACS Au. Retrieved from [Link]

-

PubChem. (n.d.). This compound oxide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (R,R)-trans-β-METHYLSTYRENE OXIDE. Retrieved from [Link]

-

NIST. (n.d.). trans-β-Methylstyrene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-phenylpropane-1,2-dione. Retrieved from [Link]

-

AKJournals. (n.d.). COMPARISON OF THERMAL POLYMERIZATION MECHANISMS FOR α-METHYLSTYRENE AND trans-β-METHYLSTYRENE. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, April 3). 7.8: Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]

-

PubChem. (n.d.). beta-Methylstyrene. Retrieved from [Link]

-

CPAchem. (2023, September 7). Safety data sheet. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Chegg.com. (2020, September 29). Solved When trans-1-phenylpropene is treated with bromine,. Retrieved from [Link]

-

Brainly. (2022, November 16). [FREE] When trans-1-phenylpropene is treated with bromine, some syn addition is observed. Explain why the presence. Retrieved from [Link]

Sources

- 1. This compound | C9H10 | CID 252325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ICSC 0736 - this compound [chemicalsafety.ilo.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. Buy this compound | 637-50-3 [smolecule.com]

- 6. Sciencemadness Discussion Board - Trans, cis, or both, Beta-Methylstyrene? - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. chegg.com [chegg.com]

- 8. brainly.com [brainly.com]

- 9. akjournals.com [akjournals.com]

- 10. 反式-β-甲基苯乙烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. beta-Methylstyrene | C9H10 | CID 12500 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to trans-beta-Methylstyrene: Properties, Synthesis, and Applications

This guide provides an in-depth exploration of trans-beta-methylstyrene, a versatile aromatic hydrocarbon. Intended for researchers, chemists, and professionals in drug development and material science, this document synthesizes fundamental chemical data with practical insights into its synthesis, reactivity, and applications. The structure of this guide is designed to logically flow from foundational knowledge to practical application, ensuring a thorough understanding for professionals in the field.

Core Chemical Identity and Properties

This compound, systematically named [(E)-prop-1-enyl]benzene, is an organic compound with the chemical formula C₉H₁₀.[1] It is a colorless to light yellow liquid characterized by a sweet, aromatic odor.[1] The "trans" configuration of the double bond imparts greater stability compared to its "cis" isomer, making it less prone to spontaneous polymerization under certain conditions.[1]

Two CAS (Chemical Abstracts Service) numbers are often associated with this compound: 873-66-5 and 637-50-3.[2] While both are referenced in various chemical databases, 873-66-5 is more consistently and specifically assigned to the trans isomer.

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 873-66-5 | [2][3][4] |

| Alternate CAS | 637-50-3 | [1][2] |

| Molecular Formula | C₉H₁₀ | [1][2][5] |

| Molecular Weight | 118.18 g/mol | [1][2][3] |

| IUPAC Name | [(E)-prop-1-enyl]benzene | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][4][5] |

| Boiling Point | 175 °C | [4][5] |

| Melting Point | -29 °C | [4][5] |

| Flash Point | 52 °C | [1][2] |

| Density | 0.911 g/mL at 25 °C | [4][5] |

| Solubility | Soluble in acetone, benzene, ether, ethanol. Very poor solubility in water (0.014 g/100ml at 25°C). | [1][5] |

| Vapor Density | 4.1 (air = 1) | [1][5] |

Synthesis and Manufacturing Pathways

The industrial production of this compound has historically relied on established petrochemical processes. The choice of synthetic route is often dictated by the availability of starting materials, desired purity, and economic feasibility.

Dehydrogenation of Cumene

One of the early methods for synthesizing β-methylstyrene involves the dehydrogenation of cumene (isopropylbenzene). This process typically requires high temperatures and a catalyst to facilitate the removal of hydrogen atoms, leading to the formation of the desired double bond.

Alkylation of Benzene

Another common approach is the alkylation of benzene with propylene. This Friedel-Crafts-type reaction is a cornerstone of industrial organic synthesis. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, and proceeds through an electrophilic aromatic substitution mechanism. The initial product is cumene, which can then be dehydrogenated as described above.

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Key Reactions and Mechanistic Insights

The reactivity of this compound is dominated by its carbon-carbon double bond, making it a valuable precursor in various organic transformations.

Polymerization

As a styrene derivative, this compound can undergo polymerization, typically initiated by heat or a catalyst, to form polystyrene-like materials.[1] These polymers can exhibit enhanced mechanical properties and thermal stability due to the presence of the methyl group.[1] The polymerization process is a critical application in the plastics and resins industry.

Epoxidation

The double bond of this compound is susceptible to epoxidation, a reaction that forms a three-membered ring containing an oxygen atom (an epoxide). This transformation is of significant interest as epoxides are versatile intermediates in organic synthesis. For instance, the electrochemical epoxidation of this compound has been demonstrated using catalysts like manganese salen complexes.[1]

The following diagram illustrates the general mechanism of a metal-catalyzed epoxidation.

Caption: General mechanism for the metal-catalyzed epoxidation of an alkene.

Ozonolysis

Reaction with ozone leads to the cleavage of the double bond, yielding oxidation products such as benzaldehyde, acetaldehyde, acetic acid, and benzoic acid.[1] This reaction is a powerful tool for structural elucidation and the synthesis of carbonyl compounds.

Applications in Research and Industry

The unique chemical properties of this compound make it a valuable compound in several fields.

-

Polymer Science: It serves as a monomer for the production of high-performance polymers and copolymers used in coatings, adhesives, and plastics.[1]

-

Chemical Synthesis: Its derivatives are employed as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] For example, it is used in the preparation of exo-chromans through the oxa-Povarov reaction.

-

Industrial Solvents: Due to its solvent properties, it finds use in paint thinners and cleaning agents.[1]

-

Research Applications: It is utilized in stereoselective synthesis strategies, such as multi-enzymatic cascade reactions for regio- and stereoselective aminohydroxylation.

Safety, Handling, and Toxicology

This compound is a flammable liquid and requires careful handling to mitigate risks.[2][5]

Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

| Flammable Liquids | 3 | Warning | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | Warning | H318: Causes serious eye damage |

| Aspiration Hazard | 1 | Danger | H304: May be fatal if swallowed and enters airways |

| Respiratory Sensitization | - | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Specific Target Organ Toxicity | Single Exposure | Warning | H335: May cause respiratory irritation |

Note: Percentages for some classifications may vary between suppliers.[2]

Safe Handling and Storage

-

Ventilation: Use only in well-ventilated areas or with local exhaust ventilation to control airborne concentrations.[5][6]

-

Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[5][6] Use explosion-proof electrical equipment.[5][6] Above 52°C, explosive vapor/air mixtures may form.[2][5]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and appropriate respiratory protection, especially when engineering controls are insufficient.[5][7]

-

Storage: Store in a cool, dry, well-ventilated area, away from strong oxidizing agents.[2][5][6] The container should be kept tightly closed.[6] It is recommended to store this substance only if stabilized.[2][5]

-

Spills: In case of a spill, remove all ignition sources. Absorb the liquid with an inert material like sand and collect it in a sealable container for disposal according to local regulations.[2][5]

First Aid Measures

-

Inhalation: Move the person to fresh air and seek medical attention if respiratory symptoms occur.[2][5]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[2][5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[2][7]

Experimental Protocol: Electrochemical Epoxidation

This protocol is a representative example of a reaction involving this compound, based on literature descriptions.[1]

Objective: To synthesize this compound oxide via electrochemical epoxidation.

Materials:

-

This compound

-

Dichloromethane (CH₂Cl₂)

-

1 M Sodium carbonate (Na₂CO₃) aqueous solution

-

Jacobsen's catalyst (or a similar manganese salen complex)

-

Electrochemical cell with appropriate electrodes (e.g., platinum)

-

Power supply

-

Magnetic stirrer

Procedure:

-

Cell Setup: Assemble a two-compartment electrochemical cell separated by a fritted glass disc.

-

Electrolyte and Substrate Preparation:

-

In the anodic compartment, prepare a biphasic system consisting of a 1 M sodium carbonate aqueous solution.

-

Prepare a solution of this compound and Jacobsen's catalyst in dichloromethane.

-

-

Reaction Initiation:

-

Add the dichloromethane solution to the anodic compartment.

-

Begin vigorous stirring to ensure adequate mixing of the biphasic system.

-

-

Electrolysis:

-

Apply a constant current or potential to the system. The specific electrical parameters will depend on the cell geometry and catalyst concentration.

-

Monitor the reaction progress using an appropriate analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Once the reaction is complete (as indicated by the consumption of the starting material), discontinue the electrolysis.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product (this compound oxide) by column chromatography or distillation.

-

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The yield should be calculated based on the initial amount of this compound.

References

- Smolecule. (n.d.). Buy this compound | 637-50-3.

-

PubChem. (n.d.). This compound | C9H10 | CID 252325. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 0736 - this compound. Retrieved from [Link]

Sources

- 1. Buy this compound | 637-50-3 [smolecule.com]

- 2. This compound | C9H10 | CID 252325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 873-66-5|trans-β-Methylstyrene|BLD Pharm [bldpharm.com]

- 4. This compound | 873-66-5 [chemicalbook.com]

- 5. ICSC 0736 - this compound [chemicalsafety.ilo.org]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of trans-beta-Methylstyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-beta-Methylstyrene, also known as trans-1-phenyl-1-propene, is an aromatic hydrocarbon of significant interest in organic synthesis and polymer science.[1] Its chemical structure, characterized by a benzene ring attached to a propenyl group with a trans configuration at the double bond, imparts specific physical and chemical properties that are crucial for its application in various research and development settings. This guide provides a detailed examination of two key physical properties of this compound: its boiling point and density. Understanding these fundamental characteristics is paramount for its safe handling, purification, and utilization in synthetic protocols.

Core Physical and Chemical Identifiers

A clear identification of this compound is the first step in any scientific endeavor. The following table summarizes its primary identifiers.

| Identifier | Value | Source |

| IUPAC Name | (E)-1-Phenylprop-1-ene | [1] |

| CAS Number | 873-66-5 | [2][3] |

| Molecular Formula | C₉H₁₀ | [3][4] |

| Molecular Weight | 118.18 g/mol | [1][5][2] |

| Appearance | Colorless to faintly yellow liquid | [4][6][7] |

Boiling Point and Density: A Comprehensive Overview

The boiling point and density are critical physical constants that provide insights into the intermolecular forces and the packing of molecules in the liquid state. For this compound, these properties are well-documented and are essential for procedures such as distillation and for calculating reaction stoichiometry.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 175 °C | at 760 mmHg (standard pressure) | [2][4][6][8] |

| 176.9 °C | [1] | ||

| Density | 0.911 g/mL | at 25 °C | [2][7][8][9] |

| Relative density (water = 1): 0.911 | [4][6] |

The slight variations in reported boiling points can be attributed to differences in experimental conditions and the purity of the sample.[10]

Experimental Determination of Physical Properties

The accurate determination of boiling point and density relies on established laboratory techniques. These protocols are designed to yield precise and reproducible results, ensuring the integrity of experimental data.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10][11] For a pure substance, the boiling point is a characteristic constant at a given pressure.

Methodology: Capillary Tube Method

This micro-method is suitable for determining the boiling point of small quantities of liquid.

Causality Behind Experimental Choices:

-

Small Sample Volume: This method is advantageous when dealing with valuable or limited quantities of the substance.

-

Sealed Capillary: The sealed end of the capillary tube traps air, which upon heating, expands and then contracts, allowing for the precise observation of the boiling point.[12]

-

Uniform Heating: An oil bath or a heating block ensures a slow and uniform temperature increase, which is crucial for reaching thermal equilibrium and obtaining an accurate reading.[10]

Step-by-Step Protocol:

-

Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is then inverted and placed into the fusion tube.

-

Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: The assembly is immersed in a heating bath (e.g., paraffin oil or a metal block) and heated gently.[12]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[13] This is the point where the vapor pressure of the liquid equals the external pressure.

Determination of Density

Density is defined as the mass of a substance per unit volume. For a liquid, it is typically measured in grams per milliliter (g/mL).

Methodology: Pycnometer or Graduated Cylinder and Balance

This method relies on the direct measurement of mass and volume.

Causality Behind Experimental Choices:

-

Precision Instruments: The use of an analytical balance and a graduated cylinder or pycnometer ensures accurate measurements of mass and volume, respectively.[14]

-

Temperature Control: Density is temperature-dependent; therefore, measurements should be conducted at a constant, recorded temperature, typically 25 °C for standardization.[2][8]

Step-by-Step Protocol:

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.

-

Volume Measurement: A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Container and Liquid: The total mass of the container and the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume.[15]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

Caption: Workflow for determining the boiling point and density of this compound.

Conclusion

The boiling point and density of this compound are fundamental physical properties that are essential for its proper handling, characterization, and application in scientific research. The experimental methods described in this guide provide a framework for the accurate and reliable determination of these values. Adherence to these standardized protocols ensures the generation of high-quality data, which is the bedrock of scientific integrity and progress in the fields of chemistry and drug development.

References

-

International Labour Organization & World Health Organization. (2021). ICSC 0736 - this compound. [Link]

-

NIST. trans-β-Methylstyrene. [Link]

-

Chemical Point. This compound. [Link]

-

PubChem. This compound. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

StuDocu. EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. [Link]

-

Krackeler Scientific, Inc. trans-β-Methylstyrene. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

-

Scribd. Determination of Boiling Point. [Link]

-

CUNY. MEASUREMENT OF DENSITY. [Link]

-

Chemistry LibreTexts. The Density of Liquids and Solids (Experiment). [Link]

-

NIST. trans-β-Methylstyrene. [Link]

-

YouTube. Determining the density of solids and liquids. The Lab Activity. [Link]

-

Royal Society of Chemistry. Measuring density | Class experiment. [Link]

-

Cheméo. Chemical Properties of trans-«beta»-Methylstyrene (CAS 873-66-5). [Link]

Sources

- 1. Buy this compound | 637-50-3 [smolecule.com]

- 2. trans-b-Methylstyrene 99 873-66-5 [sigmaaldrich.com]

- 3. trans-β-Methylstyrene [webbook.nist.gov]

- 4. ICSC 0736 - this compound [chemicalsafety.ilo.org]

- 5. scbt.com [scbt.com]

- 6. This compound | C9H10 | CID 252325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 873-66-5 [chemicalbook.com]

- 8. chemicalpoint.eu [chemicalpoint.eu]

- 9. trans-β-Methylstyrene | Krackeler Scientific, Inc. [krackeler.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. byjus.com [byjus.com]

- 13. scribd.com [scribd.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. homesciencetools.com [homesciencetools.com]

An In-Depth Technical Guide to the Synthesis of trans-beta-Methylstyrene from Propenylbenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of trans-beta-methylstyrene (trans-β-methylstyrene) via the isomerization of propenylbenzene. Intended for researchers, scientists, and professionals in drug development, this document delves into the core principles, reaction mechanisms, and practical experimental protocols for this important chemical transformation. By integrating theoretical understanding with actionable laboratory procedures, this guide aims to serve as an authoritative resource for achieving high-yield, stereoselective synthesis of the target compound. We will explore various catalytic systems, including acid, base, and transition metal catalysis, and provide detailed analytical methods for product characterization.

Introduction: The Significance of this compound

This compound, also known as (E)-1-phenylpropene or trans-propenylbenzene, is a valuable organic compound with applications in the synthesis of pharmaceuticals, fragrances, and polymers. Its structure, featuring a propenyl group attached to a benzene ring, makes it a versatile intermediate for a variety of chemical modifications. The specific stereochemistry of the trans isomer is often crucial for its desired reactivity and biological activity in subsequent applications.

The synthesis of trans-β-methylstyrene is most commonly achieved through the isomerization of its isomers, propenylbenzene (allylbenzene) and cis-β-methylstyrene. This process involves the migration of the double bond from the terminal position (in propenylbenzene) or a change in stereochemistry (from cis to trans). The thermodynamic stability of the trans isomer generally favors its formation, making isomerization a viable and efficient synthetic route.[1][2]

Reaction Mechanisms: The Science Behind the Isomerization

The isomerization of propenylbenzene to trans-β-methylstyrene can be catalyzed by various means, each proceeding through distinct mechanistic pathways. Understanding these mechanisms is paramount for selecting the appropriate catalyst and optimizing reaction conditions to achieve high selectivity and yield.

Acid-Catalyzed Isomerization

In the presence of a protic or Lewis acid, the isomerization is believed to proceed through a carbocation intermediate. The acid protonates the double bond of propenylbenzene, leading to the formation of a secondary carbocation. Subsequent deprotonation from an adjacent carbon atom can then lead to the formation of the more stable, conjugated trans-β-methylstyrene.

Diagram of Acid-Catalyzed Isomerization

Caption: Acid-catalyzed isomerization of propenylbenzene.

Base-Catalyzed Isomerization

Base-catalyzed isomerization typically involves the abstraction of a proton from the carbon atom adjacent to the double bond and the phenyl ring, forming a resonance-stabilized carbanion.[3] Reprotonation of this intermediate at the terminal carbon of the original double bond results in the formation of the desired trans-β-methylstyrene. The use of strong bases, such as alkoxides, is common for this transformation.

Diagram of Base-Catalyzed Isomerization

Caption: Base-catalyzed isomerization of propenylbenzene.

Transition Metal-Catalyzed Isomerization

Transition metal complexes, particularly those of rhodium, ruthenium, palladium, and nickel, are highly effective catalysts for alkene isomerization.[2][4][5] The mechanism often involves the formation of a metal-hydride species which adds to the double bond of propenylbenzene to form a metal-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon regenerates the metal-hydride and releases the isomerized product. This catalytic cycle allows for high efficiency at low catalyst loadings.[5]

Diagram of Transition Metal-Catalyzed Isomerization

Caption: Generalized transition metal-catalyzed isomerization cycle.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of trans-β-methylstyrene from propenylbenzene using different catalytic systems.

Rhodium-Catalyzed Isomerization

This protocol is adapted from procedures known to be effective for the isomerization of similar allylic systems.[6]

Materials:

-

Propenylbenzene (Allylbenzene)

-

Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

-

Ethanol, absolute

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve propenylbenzene (1 equivalent) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of rhodium(III) chloride hydrate (e.g., 0.1-1 mol%) to the solution.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with water to remove any residual catalyst.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product, a mixture of cis and trans isomers, can be purified by fractional distillation or column chromatography to isolate the desired trans-β-methylstyrene. The trans isomer is generally the major product due to its greater thermodynamic stability.[1]

Base-Catalyzed Isomerization using Potassium tert-Butoxide

Materials:

-

Propenylbenzene (Allylbenzene)

-

Potassium tert-butoxide (KOtBu)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard workup glassware

-

Drying agent

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMSO and potassium tert-butoxide (a stoichiometric or catalytic amount can be used).

-

Substrate Addition: Add propenylbenzene to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by GC or TLC.

-

Quenching and Workup: Once the reaction is complete, carefully quench the reaction by adding water.

-

Extraction: Extract the product with an organic solvent like diethyl ether.

-

Washing: Wash the organic layer with water and brine to remove DMSO and any remaining base.

-

Drying and Concentration: Dry the organic layer over a suitable drying agent, filter, and remove the solvent in vacuo.

-

Purification: Purify the resulting mixture of isomers by fractional distillation or column chromatography.

Data Presentation and Analysis

The efficiency of the isomerization reaction is typically evaluated based on the conversion of the starting material and the selectivity for the trans-β-methylstyrene isomer.

Table 1: Comparison of Catalytic Systems for Propenylbenzene Isomerization

| Catalyst System | Temperature (°C) | Reaction Time (h) | Conversion (%) | trans:cis Ratio | Reference |

| Pt/alumina | 40 | Varies | High | Thermo. Control | [7][8] |

| Rh/silica | 40 | Varies | High | Thermo. Control | [2][9] |

| B(C6F5)3 | 150 | 24 | 97 | 94:6 | [10] |

| Photocatalytic | Ambient | Varies | Up to 90% (Z) | N/A (Anethole) | [11][12] |

Note: The data presented is a representative summary from various literature sources and may not reflect directly optimized conditions for propenylbenzene isomerization to trans-β-methylstyrene.

Characterization of this compound

The identity and purity of the synthesized trans-β-methylstyrene must be confirmed using appropriate analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The coupling constants between the vinylic protons in the ¹H NMR spectrum can definitively distinguish between the cis and trans isomers.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the isomeric ratio of the product mixture, while MS provides information about the molecular weight and fragmentation pattern, confirming the identity of the compound.[13]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the C=C stretching of the double bond and the C-H bonds of the aromatic ring and the alkene.

Conclusion

The synthesis of trans-β-methylstyrene from propenylbenzene is a well-established and versatile chemical transformation. The choice of catalytic system—acid, base, or transition metal—depends on the desired reaction conditions, substrate compatibility, and required selectivity. Transition metal catalysts, in particular, offer high efficiency and selectivity under mild conditions. By understanding the underlying reaction mechanisms and employing the detailed experimental protocols provided in this guide, researchers can confidently and effectively synthesize this valuable chemical intermediate for a wide range of applications in the chemical and pharmaceutical industries.

References

-

Trans, cis, or both, Beta-Methylstyrene? - Powered by XMB 1.9.11 - Sciencemadness.org. (2005, March 28). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 252325, this compound. Retrieved from [Link]

-

Bansal, A., & Jackson, S. D. (2022). Hydrogenation and isomerization of propenylbenzene isomers over Pt/alumina. Reaction Kinetics, Mechanisms and Catalysis, 135(3), 1457–1468. [Link]

-

Bansal, A., & Jackson, S. D. (2022). Outline of reactions of propenylbenzenes. ResearchGate. [Link]

-

Shimizu, A., Otsu, T., & Imoto, M. (1965). Polymerization and Isomerization of Allylbenzene and Propenylbenzene. Bulletin of the Chemical Society of Japan, 38(9), 1535–1539. [Link]

-

Organic Syntheses. (n.d.). (R,R)-trans-β-METHYLSTYRENE OXIDE. Retrieved from [Link]

-

NIST. (n.d.). trans-β-Methylstyrene. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). trans-β-Methylstyrene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Riente, P. A., et al. (2022). Photocatalytic Isomerization of (E)-Anethole to (Z). Molecules, 27(16), 5342. [Link]

-

Begley, L. C., et al. (2012). Effect of molecular structure on the hydrogenation and isomerisation of propenylbenzene isomers. Catalysis Science & Technology, 2(6), 1287-1291. [Link]

-

ResearchGate. (n.d.). Isomerization of Allylbenzenes. Retrieved from [Link]

-

Larsen, C. R., et al. (2015). A Facile, Convenient, and Green Route to (E)-Propenylbenzene Flavors and Fragrances by Alkene Isomerization. Organic Process Research & Development, 19(11), 1766-1770. [Link]

-

Riente, P. A., et al. (2022). Photocatalytic Isomerization of (E)-Anethole to (Z). ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Isomerization of allylbenzenes. Retrieved from [Link]

-

Gérardy, R., et al. (2021). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. Chemical Society Reviews, 50(1), 245-281. [Link]

-

ResearchGate. (n.d.). Two-step synthesis of propenylbenzene derivatives: diols 1b–5b and... Retrieved from [Link]

-